molecular formula C11H16N2O3 B2715949 5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1344687-69-9

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2715949
CAS No.: 1344687-69-9
M. Wt: 224.26
InChI Key: NQWMKEZSZUZWTF-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a cyclohexyloxy group, a methyl group, and a carboxylic acid functional group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanol with 4-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase catalysts to enhance reaction rates and yields . These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyloxy-4-methyl-1H-pyrazole-3-carboxaldehyde, while reduction could produce cyclohexyloxy-4-methyl-1H-pyrazole-3-methanol[3][3].

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties.

Biological Activity

5-(Cyclohexyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1344687-69-9) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O3C_{11}H_{16}N_{2}O_{3} with a molecular weight of 224.26 g/mol. Its structure features a pyrazole ring substituted with a cyclohexyloxy group and a carboxylic acid functional group, which are critical for its biological activity.

Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have been shown to inhibit various phytopathogenic fungi. A study demonstrated that certain pyrazole derivatives displayed lower effective concentration (EC50EC_{50}) values against fungi such as Colletotrichum orbiculare and Fusarium moniliforme, suggesting strong antifungal potential .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungiEC50EC_{50} (µg/mL)
This compoundColletotrichum orbiculare5.50
Rhizoctonia solani14.40
Phytophthora infestans75.54
Fusarium moniliforme79.42

Anti-inflammatory Activity

Pyrazole compounds are also known for their anti-inflammatory effects. The presence of the pyrazole ring enhances the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This mechanism underlies the therapeutic use of some pyrazole derivatives in treating inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been documented, with studies indicating that these compounds can scavenge free radicals effectively. The structural features of the pyrazole moiety contribute to this activity, making it a promising candidate for developing antioxidant agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal metabolism and inflammation, such as COX and various fungal dehydrogenases.
  • Molecular Docking Studies : Computational studies suggest that the compound can form hydrogen bonds with active site residues in target enzymes, enhancing its inhibitory effects .
  • Cellular Uptake : The cyclohexyloxy group may facilitate cellular uptake, increasing the bioavailability of the compound within target cells.

Study on Antifungal Efficacy

A notable study evaluated the antifungal efficacy of various pyrazole derivatives against multiple fungal strains. The results indicated that compounds structurally similar to this compound exhibited superior antifungal activity compared to traditional fungicides like boscalid . This finding highlights the potential application of this compound in agricultural settings.

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers found that pyrazole derivatives could significantly reduce inflammation markers in animal models. The administration of these compounds led to decreased levels of pro-inflammatory cytokines, demonstrating their therapeutic potential in managing inflammatory diseases .

Properties

IUPAC Name

3-cyclohexyloxy-4-methyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-9(11(14)15)12-13-10(7)16-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWMKEZSZUZWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1OC2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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